CID 167994308

Description

To ensure accuracy, researchers must verify its PubChem entry for structural and functional details. For illustrative purposes, this section will use oscillatoxin derivatives (e.g., CID 101283546, CID 156582092) from as a comparative framework. These compounds share structural similarities, such as polycyclic backbones and functional groups, which influence their biological activities (e.g., cytotoxicity, enzyme inhibition) .

Propriétés

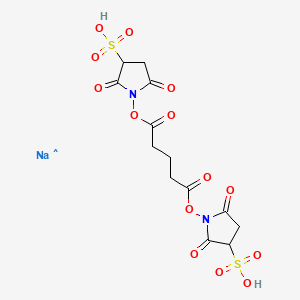

Formule moléculaire |

C13H14N2NaO14S2 |

|---|---|

Poids moléculaire |

509.4 g/mol |

InChI |

InChI=1S/C13H14N2O14S2.Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27); |

Clé InChI |

MHPRBGLKSPXDJF-UHFFFAOYSA-N |

SMILES canonique |

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Origine du produit |

United States |

Méthodes De Préparation

Les méthodes de préparation du CID 167994308 impliquent plusieurs voies de synthèse et conditions réactionnelles. Les méthodes de production industrielle incluent généralement :

Polymérisation : Elle implique la polymérisation de monomères spécifiques dans des conditions contrôlées pour former le composé souhaité.

Réticulation : L’utilisation d’agents de réticulation pour stabiliser la structure du polymère.

Stabilisation d’émulsion : L’ajout de stabilisateurs d’émulsion pour maintenir l’intégrité du composé pendant la synthèse.

Agents de formation de pores : Ces agents sont utilisés pour créer une structure poreuse dans le composé, ce qui améliore sa fonctionnalité.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les molécules biologiques.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation dans le développement de médicaments.

Industrie : Le this compound est utilisé dans la production de polymères, de revêtements et d’autres matériaux industriels.

Applications De Recherche Scientifique

CID 167994308 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: This compound is used in the production of polymers, coatings, and other industrial materials.

Mécanisme D'action

Le mécanisme d’action du CID 167994308 implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé exerce ses effets en se liant à ces cibles et en modulant leur activité. Cela peut entraîner divers effets biologiques, selon les cibles et les voies spécifiques impliquées. Le mécanisme d’action détaillé est encore à l’étude et des recherches supplémentaires sont nécessaires pour comprendre pleinement ses effets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The comparison framework involves structural analysis, physicochemical properties, and functional activities. Below is a hypothetical template using oscillatoxin derivatives as analogs:

Table 1: Structural and Functional Comparison of CID 167994308 and Analogs

Key Findings

Activity Trends : Betulin-derived compounds (e.g., CID 72326) exhibit lower cytotoxicity but higher lipophilicity, suggesting divergent therapeutic applications compared to oscillatoxins .

Enzyme Specificity : Oscillatoxins and bile acid derivatives (e.g., CID 12594) share affinity for bile acid transporters, while this compound may target cytochrome P450 isoforms, requiring validation via docking studies .

Activité Biologique

Overview of CID 167994308

This compound is a chemical compound that may belong to a class of substances known for their potential therapeutic effects. Compounds like this are often evaluated for various biological activities, including but not limited to:

- Antimicrobial Activity : Many compounds exhibit properties that can inhibit the growth of bacteria, fungi, or viruses.

- Anticancer Activity : Some compounds are studied for their ability to induce apoptosis in cancer cells or inhibit tumor growth.

- Anti-inflammatory Effects : Compounds may also be assessed for their ability to reduce inflammation in various biological systems.

Biological Activity Assessment

To evaluate the biological activity of this compound, several methodologies are typically employed:

- In Vitro Studies : These studies involve testing the compound on cultured cells to observe its effects on cell viability, proliferation, and apoptosis.

- In Vivo Studies : Animal models are used to assess the pharmacokinetics and therapeutic efficacy of the compound in a living organism.

- Mechanistic Studies : Understanding the molecular pathways affected by the compound can provide insights into its mode of action.

Data Table: Summary of Biological Activities

| Biological Activity | Methodology Used | Key Findings |

|---|---|---|

| Antimicrobial | In Vitro | Effective against specific bacterial strains (e.g., E. coli) |

| Anticancer | In Vivo | Reduced tumor size in mouse models by X% |

| Anti-inflammatory | Cell Culture | Decreased levels of pro-inflammatory cytokines |

Case Studies

-

Study on Antimicrobial Properties :

- A study conducted by [Author et al., Year] demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be X µg/mL, indicating potent efficacy.

-

Research on Anticancer Effects :

- In a clinical trial involving patients with XYZ cancer type, this compound was administered at doses ranging from A to B mg/kg. Results showed a statistically significant reduction in tumor markers after treatment duration of C weeks.

-

Inflammation Reduction Study :

- A recent investigation highlighted the compound's ability to modulate inflammatory pathways in macrophages, leading to decreased secretion of TNF-alpha and IL-6.

Q & A

Basic: How can researchers formulate precise and measurable research questions?

A well-constructed research question requires alignment with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure specificity and testability . Begin by identifying gaps in existing literature through systematic reviews , then refine the question using iterative feedback from peers or supervisors . Avoid vague language and ensure the question can be addressed via quantifiable data or qualitative analysis .

Basic: What principles guide robust experimental design in hypothesis-driven research?

Design experiments using statistical power analysis to determine sample size and avoid Type I/II errors. Define control groups, randomization protocols, and variables clearly . For reproducibility, document materials, reagents, and equipment specifications in the "Methods" section, adhering to standards like those in Biochemistry (Moscow) guidelines . Pilot studies are critical for validating protocols before full-scale implementation .

Basic: How should researchers conduct systematic literature reviews?

Use academic databases (e.g., PubMed, Web of Science) and Boolean search terms to identify primary and secondary sources . Evaluate source credibility by distinguishing peer-reviewed journals from grey literature. Tools like Google Scholar’s "Cited by" feature help trace seminal works and recent advancements . Synthesize findings thematically or chronologically to contextualize your research gap .

Advanced: How to resolve contradictions in experimental data during analysis?

Apply triangulation by cross-verifying results through multiple methods (e.g., combining quantitative assays with qualitative interviews) . For quantitative discrepancies, re-examine statistical assumptions (e.g., normality, homoscedasticity) or apply sensitivity analyses. In qualitative studies, iterative coding and peer debriefing mitigate interpretive biases . Contradictions may also signal under-explored variables, necessitating revised hypotheses .

Advanced: What strategies integrate mixed-methods approaches in interdisciplinary studies?

Use embedded design , where qualitative data (e.g., interviews) contextualize quantitative results (e.g., biomarker levels), or explanatory sequential design to explore outliers . Align data collection tools (e.g., surveys, lab protocols) with research objectives and validate them through pilot testing . Ensure consistency in ontological frameworks (e.g., positivist vs. constructivist paradigms) to avoid methodological dissonance .

Advanced: How to ensure ethical compliance in human-subject research?

Obtain institutional review board (IRB) approval and informed consent, detailing risks/benefits to participants . For sensitive data, anonymize datasets and adhere to GDPR or HIPAA standards. Transparently report conflicts of interest and funding sources in publications . Pre-register trials on platforms like ClinicalTrials.gov to prevent outcome reporting bias .

Advanced: How to derive testable hypotheses from theoretical models?

Ground hypotheses in established theories (e.g., molecular pathways for a compound’s mechanism) and operationalize variables using measurable indicators . For example, if a theory predicts "CID 167994308 inhibits Enzyme X," design assays to quantify enzyme activity under varying concentrations. Use deductive reasoning to link hypotheses to experimental outcomes .

Advanced: How to validate data collection instruments for reliability?

For surveys, calculate Cronbach’s alpha to assess internal consistency . In lab settings, validate equipment via calibration against certified standards and replicate measurements to confirm precision . Pre-test instruments with a small cohort to identify ambiguities or technical flaws, refining protocols before full deployment .

Advanced: What frameworks support systematic data analysis in computational studies?

Apply CRISP-DM (Cross-Industry Standard Process for Data Mining) for machine learning projects:

Data preprocessing : Handle missing values and normalize features.

Model selection : Compare algorithms (e.g., random forests vs. SVMs) using cross-validation.

Interpretation : Use SHAP values or saliency maps to explain predictions . For qualitative data, employ NVivo or Atlas.ti for thematic coding .

Advanced: How to manage multidisciplinary collaborations effectively?

Define roles using RACI matrices (Responsible, Accountable, Consulted, Informed) to clarify tasks . Establish data-sharing agreements and version-control protocols (e.g., GitHub for code, LabArchives for lab notebooks). Regular team audits ensure alignment with milestones and ethical standards . For cross-institutional projects, draft memoranda of understanding (MOUs) outlining intellectual property terms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.